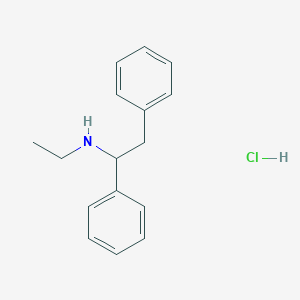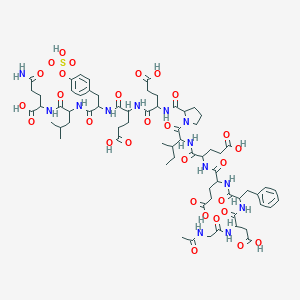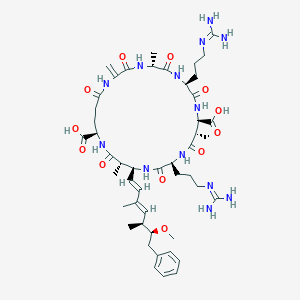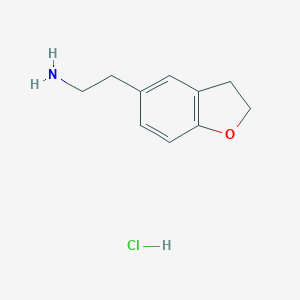![molecular formula C9H7NO B161202 Oxepino[3,2-C]pyridine CAS No. 132643-66-4](/img/structure/B161202.png)
Oxepino[3,2-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxepino[3,2-C]pyridine is a heterocyclic organic compound that has recently gained attention in the field of chemical synthesis and drug discovery. This compound is of particular interest due to its unique structure, which contains a fused oxepine and pyridine ring system.
Wirkmechanismus
The mechanism of action of Oxepino[3,2-C]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to interact with a number of receptors, including serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. In addition, Oxepino[3,2-C]pyridine has been found to inhibit the activity of certain enzymes, which could contribute to its antitumor and anti-inflammatory effects.
Biochemische Und Physiologische Effekte
Oxepino[3,2-C]pyridine has been found to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. In addition, Oxepino[3,2-C]pyridine has been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Oxepino[3,2-C]pyridine in lab experiments is its high potency and selectivity. This compound has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the main limitations of using Oxepino[3,2-C]pyridine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Oxepino[3,2-C]pyridine. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the potential of Oxepino[3,2-C]pyridine as a treatment for various diseases, including cancer, viral infections, and neurodegenerative disorders. In addition, there is ongoing research on the mechanism of action of Oxepino[3,2-C]pyridine, which could provide insights into its therapeutic potential. Finally, researchers are also investigating new methods for the synthesis of Oxepino[3,2-C]pyridine, which could improve its availability and reduce the cost of production.
Synthesemethoden
The synthesis of Oxepino[3,2-C]pyridine is a multi-step process that involves the reaction of various starting materials. The most commonly used method for the synthesis of this compound is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone in the presence of a Lewis acid catalyst. This reaction results in the formation of a tetrahydro-β-carboline intermediate, which can be further oxidized to yield the desired Oxepino[3,2-C]pyridine product.
Wissenschaftliche Forschungsanwendungen
Oxepino[3,2-C]pyridine has been the subject of extensive scientific research due to its potential applications in drug discovery. This compound has been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In addition, Oxepino[3,2-C]pyridine has been found to have a high affinity for certain receptors, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
132643-66-4 |
|---|---|
Produktname |
Oxepino[3,2-C]pyridine |
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
oxepino[3,2-c]pyridine |
InChI |
InChI=1S/C9H7NO/c1-2-6-11-9-4-5-10-7-8(9)3-1/h1-7H |
InChI-Schlüssel |
LQZLMHSGCZTWOG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN=C2)OC=C1 |
Kanonische SMILES |
C1=CC2=C(C=CN=C2)OC=C1 |
Synonyme |
Oxepino[3,2-c]pyridine (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




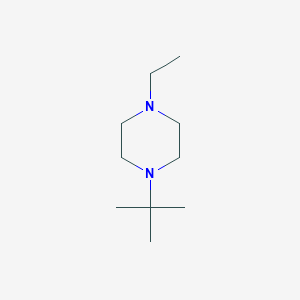


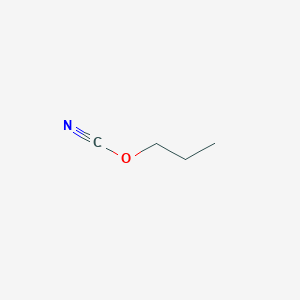
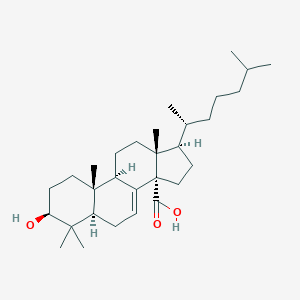
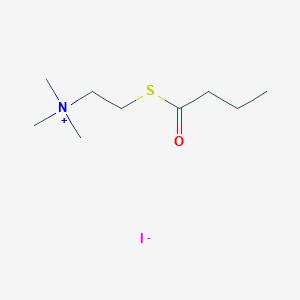
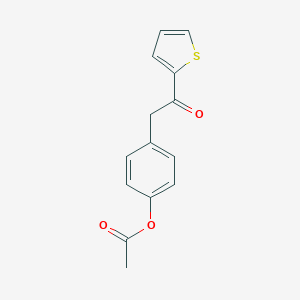
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
